molecular formula C8H7I B059768 4-IODOSTYRENE CAS No. 2351-50-0

4-IODOSTYRENE

Cat. No.: B059768
CAS No.: 2351-50-0
M. Wt: 230.05 g/mol
InChI Key: KWHSBYQFELZKKS-UHFFFAOYSA-N
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Description

1-Ethenyl-4-iodobenzene: is an organic compound with the chemical formula C8H7I 4-iodostyrene . This compound consists of a benzene ring substituted with an iodine atom and an ethenyl group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-iodobenzene can be synthesized through several methods. One common method involves the Heck reaction , where iodobenzene reacts with ethylene in the presence of a palladium catalyst and a base. The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 1-ethenyl-4-iodobenzene often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethenyl-4-iodobenzene involves its reactivity towards various reagents and catalysts. The iodine atom and the ethenyl group provide sites for chemical reactions, allowing the compound to participate in substitution, coupling, and other reactions. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    Iodobenzene: Consists of a benzene ring with an iodine atom.

    4-Bromostyrene: Similar structure but with a bromine atom instead of iodine.

    4-Chlorostyrene: Contains a chlorine atom instead of iodine.

Uniqueness: 1-Ethenyl-4-iodobenzene is unique due to the presence of both an iodine atom and an ethenyl group, which provide versatile reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .

Properties

IUPAC Name

1-ethenyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHSBYQFELZKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24936-53-6
Record name Benzene, 1-ethenyl-4-iodo-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24936-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40451774
Record name p-IODOSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2351-50-0
Record name p-IODOSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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